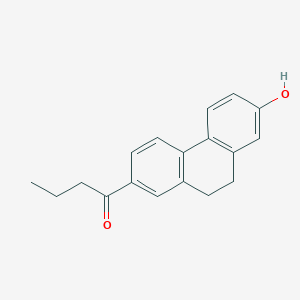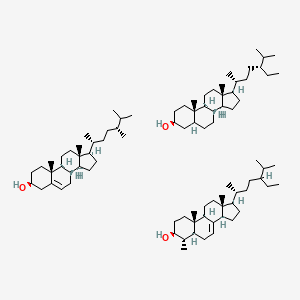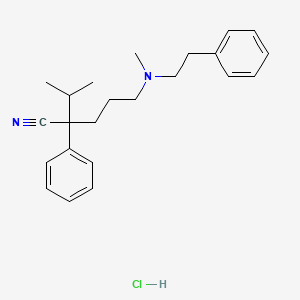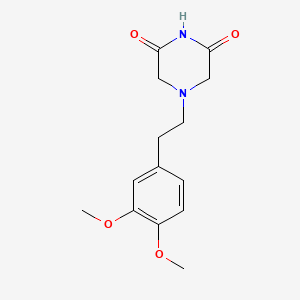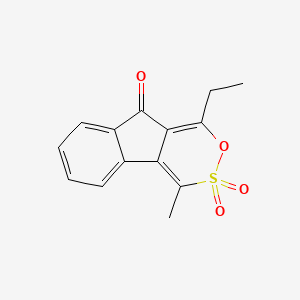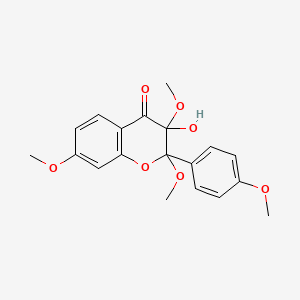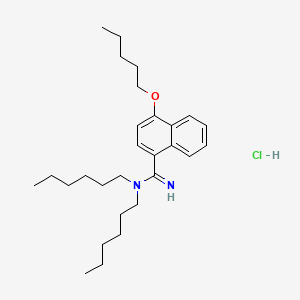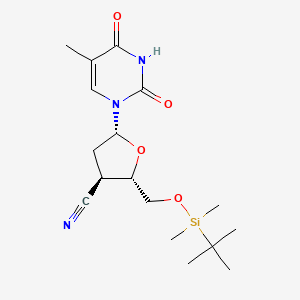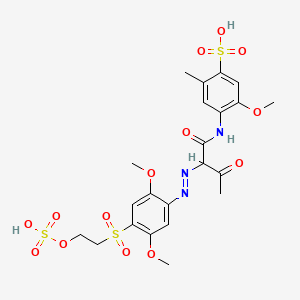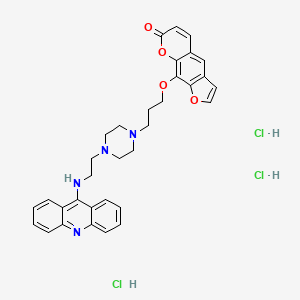
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its furobenzopyran core, which is further functionalized with an acridinylamino group, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furobenzopyran core: This is achieved through a series of cyclization reactions.
Introduction of the acridinylamino group: This step involves the reaction of the intermediate with acridine derivatives under controlled conditions.
Functionalization with propoxy and methylamino groups: This is done through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of reaction conditions: To maximize yield and purity, parameters such as temperature, solvent, and reaction time are carefully controlled.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification processes: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its acridinylamino group.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as DNA and proteins. The acridinylamino group is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-(4-(2-(9-acridinylamino)ethyl)-1-piperazinyl)propoxy)methyl)-9-methoxy
- **7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)-
Uniqueness
Compared to similar compounds, 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its ability to intercalate with DNA and interact with various molecular targets makes it a valuable compound in medicinal chemistry and pharmacology.
Propiedades
Número CAS |
86863-29-8 |
|---|---|
Fórmula molecular |
C33H35Cl3N4O4 |
Peso molecular |
658.0 g/mol |
Nombre IUPAC |
9-[3-[4-[2-(acridin-9-ylamino)ethyl]piperazin-1-yl]propoxy]furo[3,2-g]chromen-7-one;trihydrochloride |
InChI |
InChI=1S/C33H32N4O4.3ClH/c38-29-11-10-23-22-24-12-21-40-31(24)33(32(23)41-29)39-20-5-14-36-16-18-37(19-17-36)15-13-34-30-25-6-1-3-8-27(25)35-28-9-4-2-7-26(28)30;;;/h1-4,6-12,21-22H,5,13-20H2,(H,34,35);3*1H |
Clave InChI |
HZECTAPMNORUDO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)CCNC5=C6C=CC=CC6=NC7=CC=CC=C75.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


